An In-Depth Technical Guide to (R)-Tetrahydrofuran-3-amine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to (R)-Tetrahydrofuran-3-amine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
(R)-tetrahydrofuran-3-amine and its hydrochloride salt are pivotal chiral building blocks in contemporary medicinal chemistry.[1] The tetrahydrofuran (THF) motif is a prevalent scaffold in numerous biologically active compounds, prized for its ability to modulate physicochemical properties such as solubility and lipophilicity while offering a key hydrogen bond acceptor through its ether oxygen.[2] The introduction of a stereochemically defined amine at the C3 position provides a versatile synthetic handle for constructing complex molecular architectures. This guide offers a comprehensive technical overview of (R)-tetrahydrofuran-3-amine hydrochloride, detailing its physicochemical properties, robust synthetic routes, and critical role in the development of innovative therapeutics. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Chapter 1: The Significance of a Chiral Building Block
In drug development, the three-dimensional arrangement of atoms is paramount, as biological targets like enzymes and receptors are inherently chiral.[1] Utilizing enantiomerically pure starting materials, such as (R)-tetrahydrofuran-3-amine, is a cornerstone of modern asymmetric synthesis, preventing the formation of undesirable stereoisomers that may have different pharmacological or toxicological profiles.[1][3]
The THF ring itself is considered a bioisostere of moieties like cyclohexane but with improved properties. Its ether oxygen can act as a hydrogen bond acceptor, creating additional interactions with a biological target, while its polarity often enhances aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles compared to more lipophilic carbocyclic rings. The (R)-enantiomer specifically has been integral to the development of potent and selective therapeutic agents.
Chapter 2: Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's properties is essential for its effective use in synthesis. (R)-tetrahydrofuran-3-amine hydrochloride is typically a white to off-white solid, valued for its stability and ease of handling compared to the free amine.[4][5]
Core Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1072015-52-1 | [4][5][6] |
| Molecular Formula | C₄H₁₀ClNO | [5][6][7] |
| Molecular Weight | 123.58 g/mol | [5][6][7] |
| Appearance | White solid / powder | [4][5] |
| Storage Temperature | Room Temperature | [5] |
Spectroscopic Characterization
Spectroscopic analysis confirms the structure and purity of the compound. While specific peak values can vary slightly based on the solvent and instrument, representative data is crucial for quality control.
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¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. Key signals include multiplets for the diastereotopic protons on the THF ring and a broad signal for the amine protons.[8][9]
-
¹³C NMR: The carbon spectrum typically shows four distinct signals corresponding to the four carbon atoms of the tetrahydrofuran ring.[8]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the parent free amine (C₄H₉NO, MW: 87.12).[8][10]
Chapter 3: Synthesis & Chiral Integrity
The synthesis of enantiomerically pure (R)-tetrahydrofuran-3-amine is a critical process, with several established strategies. The choice of route often depends on factors like starting material availability, scalability, and safety considerations.
Synthetic Strategy Overview: Hofmann Degradation
A common and effective industrial method involves a Hofmann degradation of the corresponding amide. This pathway is advantageous as it is often high-yielding and maintains the stereochemical integrity of the chiral center.[11]
The process begins with (R)-tetrahydrofuran-3-carboxylic acid, which is first converted to an amide, (R)-3-formamide tetrahydrofuran. This intermediate then undergoes the Hofmann degradation using reagents like sodium hypochlorite and sodium hydroxide to yield the desired (R)-3-aminotetrahydrofuran free base. The final hydrochloride salt is prepared by acidification.[4][11]
Below is a diagram illustrating this key synthetic transformation.
Caption: Use of a chiral building block in lead optimization.
Conclusion
(R)-tetrahydrofuran-3-amine hydrochloride is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined stereochemistry, versatile reactivity, and favorable physicochemical properties provide medicinal chemists with a powerful scaffold to address complex biological targets. The robust and scalable synthetic routes developed for its production ensure its continued availability for both early-stage research and large-scale manufacturing. As the demand for structurally novel and potent therapeutics grows, the strategic application of such high-value chiral building blocks will remain a critical component of successful drug development programs.
References
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MSDS of tetrahydrofuran-3-amine hydrochloride. Capot Chemical. [Link]
- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]
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TETRAHYDROFURAN AR - Loba Chemie. Loba Chemie. [Link]
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Structures of selected drugs containing THF ring. ResearchGate. [Link]
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(R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958. PubChem - NIH. [Link]
- CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
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(s)-tetrahydrofuran-3-amine hydrochloride. ChemBK. [Link]
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(R)-Tetrahydrofuran-3-amine hydrochloride. aldlab-chemicals. [Link]
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Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central - NIH. [Link]
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